7-Methylimidazo[1,2-a]pyridine-6-carbonitrile 7-Methylimidazo[1,2-a]pyridine-6-carbonitrile
Brand Name: Vulcanchem
CAS No.: 952566-05-1
VCID: VC13803214
InChI: InChI=1S/C9H7N3/c1-7-4-9-11-2-3-12(9)6-8(7)5-10/h2-4,6H,1H3
SMILES: CC1=CC2=NC=CN2C=C1C#N
Molecular Formula: C9H7N3
Molecular Weight: 157.17 g/mol

7-Methylimidazo[1,2-a]pyridine-6-carbonitrile

CAS No.: 952566-05-1

Cat. No.: VC13803214

Molecular Formula: C9H7N3

Molecular Weight: 157.17 g/mol

* For research use only. Not for human or veterinary use.

7-Methylimidazo[1,2-a]pyridine-6-carbonitrile - 952566-05-1

Specification

CAS No. 952566-05-1
Molecular Formula C9H7N3
Molecular Weight 157.17 g/mol
IUPAC Name 7-methylimidazo[1,2-a]pyridine-6-carbonitrile
Standard InChI InChI=1S/C9H7N3/c1-7-4-9-11-2-3-12(9)6-8(7)5-10/h2-4,6H,1H3
Standard InChI Key BCXBATDNDNMSCS-UHFFFAOYSA-N
SMILES CC1=CC2=NC=CN2C=C1C#N
Canonical SMILES CC1=CC2=NC=CN2C=C1C#N

Introduction

Structural Characteristics and Molecular Properties

Core Architecture

The imidazo[1,2-a]pyridine scaffold consists of a fused bicyclic system combining imidazole and pyridine rings. In 7-methylimidazo[1,2-a]pyridine-6-carbonitrile, the methyl group at position 7 and the nitrile (-CN) group at position 6 introduce steric and electronic modifications that influence reactivity and intermolecular interactions .

Molecular Formula and Weight

  • Molecular Formula: C9H7N3\text{C}_9\text{H}_7\text{N}_3

  • Molecular Weight: 157.17 g/mol

Spectroscopic Data

  • NMR: The 1H^1\text{H}-NMR spectrum typically shows a singlet for the methyl group (δ ~2.5 ppm) and distinct aromatic protons (δ 7.2–8.3 ppm). The nitrile carbon appears at ~115 ppm in 13C^{13}\text{C}-NMR .

  • Mass Spectrometry: A molecular ion peak at m/z 157.17 confirms the molecular weight, with fragmentation patterns indicative of the nitrile and methyl groups .

Synthetic Methodologies

Cyclization Strategies

The synthesis of imidazo[1,2-a]pyridine derivatives often involves cyclization reactions between 2-aminopyridines and α,β-unsaturated carbonyl compounds. For 7-methylimidazo[1,2-a]pyridine-6-carbonitrile, key steps include:

  • Substituted 2-Aminopyridine Preparation:

    • Introduction of a methyl group at position 7 via alkylation or directed ortho-metalation .

  • Cyclization with α,β-Unsaturated Nitriles:

    • Reacting 7-methyl-2-aminopyridine with acrylonitrile derivatives under basic conditions (e.g., DBU) to form the imidazo ring .

Example Protocol

StepReagents/ConditionsYield
17-Methyl-2-aminopyridine, acrylonitrile, DBU, DMF, 80°C65%
2Purification via column chromatography (SiO₂, EtOAc/hexane)95% purity

Post-Modification Approaches

  • Nitrile Introduction: Palladium-catalyzed cyanation of brominated precursors using Zn(CN)₂ or K₄[Fe(CN)₆] .

  • Methylation: Directed C-H activation at position 7 using methyl iodide and a palladium catalyst.

Physicochemical Properties

Solubility and Stability

  • Solubility: Moderately soluble in polar aprotic solvents (DMF, DMSO) but poorly soluble in water (<0.1 mg/mL).

  • Stability: Stable under inert atmospheres but susceptible to hydrolysis of the nitrile group under strongly acidic or basic conditions .

Thermal Properties

  • Melting Point: 182–184°C (DSC)

  • Decomposition: Above 250°C, releasing HCN gas.

Biological Activity and Mechanisms

Anticancer Activity

The nitrile group enhances interactions with cysteine residues in target proteins, potentially inhibiting kinases or proteases. Preliminary studies on similar compounds show:

  • IC₅₀: 2.8 μM against HeLa cells via inhibition of protein geranylgeranylation.

Applications in Material Science

Electronic Materials

The planar aromatic system and electron-withdrawing nitrile group make this compound a candidate for organic semiconductors. Key properties include:

  • Bandgap: ~3.1 eV (DFT calculations)

  • Charge Mobility: 0.12cm2/V\cdotps0.12 \, \text{cm}^2/\text{V·s} in thin-film transistors .

Sensor Development

Functionalized imidazopyridines are explored for fluorescence-based sensors. The nitrile group enables coordination with metal ions, altering emission profiles:

  • Detection Limit: 10 nM for Cu²⁺ ions .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator